Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate is an organic compound that features a benzodioxole ring and a difluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and ethyl difluoroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate can be compared with other similar compounds:
Properties
CAS No. |
1027514-05-1 |
---|---|
Molecular Formula |
C11H10F2O4 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H10F2O4/c1-2-15-10(14)11(12,13)7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3 |
InChI Key |
DTVVZXVZBMSZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)(F)F |
Origin of Product |
United States |
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